3-(Chloromethyl)-2,4,6-trimethylbenzoic acid is an aromatic compound with the molecular formula C₁₁H₁₃ClO₂ and a molar mass of 212.67 g/mol. It appears as a white to off-white solid and has a melting point of approximately 206 °C and a boiling point of around 365.1 °C. The compound is slightly soluble in dimethyl sulfoxide and methanol, and it exhibits a pKa value of about 3.74, indicating its acidic nature .
Several synthetic routes can be employed to produce 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid:
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid finds applications in various fields:
Interaction studies for 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid focus on its reactivity with biological targets and other chemicals. For example:
Several compounds share structural similarities with 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,4-Dichloro-6-methylbenzoic acid | C₈H₇Cl₂O₂ | Contains two chlorine atoms |
| 3-Chloro-2-methylbenzoic acid | C₈H₇ClO₂ | Simpler structure with one methyl |
| 2-Methyl-4-chlorobenzoic acid | C₈H₇ClO₂ | Different position of chlorine |
Uniqueness: The presence of both chloromethyl and multiple methyl groups distinguishes 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid from other similar compounds. This specific arrangement may influence its reactivity and biological properties differently compared to the listed analogs.
The compound’s IUPAC name, 3-(chloromethyl)-2,4,6-trimethylbenzoic acid, reflects its benzene ring substitution pattern:
The molecular formula is C₁₁H₁₃ClO₂, with a molecular weight of 212.67 g/mol. The spatial arrangement of substituents creates steric hindrance, influencing reactivity in subsequent synthetic steps. Key structural and physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.67 g/mol |
| Boiling Point | Not reported |
| Storage Conditions | 2–8°C under inert atmosphere |
| Purity Specifications | ≥97% (HPLC) |
The presence of both electron-withdrawing (carboxylic acid) and electron-donating (methyl) groups creates a polarized electronic environment, enabling diverse reactivity.
The compound’s synthesis traces to advances in aromatic substitution chemistry, particularly the Blanc chloromethylation reaction, which introduces chloromethyl groups via formaldehyde and HCl under Lewis acid catalysis. Early patents, such as US5296636A (1994), describe methods for synthesizing 2,4,6-trimethylbenzoic acid precursors, highlighting the industrial demand for methyl-substituted aromatic acids.
Modern applications emerged in the 2010s, with studies like those in the Beilstein Journal of Organic Chemistry (2010) demonstrating its role in synthesizing bisacylphosphine oxide photoinitiators (e.g., WBAPO) for dental adhesives. The compound’s development parallels innovations in polymer chemistry, where its thermal stability and functionalizability address solubility challenges in polar formulations.
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid serves as a critical building block in organic synthesis:
A comparative analysis of its synthetic roles is provided below:
| Application | Reaction Type | Key Product |
|---|---|---|
| Polymer Chemistry | Etherification | Bisacylphosphine oxide (WBAPO) |
| Organic Synthesis | Nucleophilic substitution | Alkyl/aryl derivatives |
| Pharmaceutical R&D | Coupling reactions | Kinase inhibitor intermediates |
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid possesses the molecular formula C₁₁H₁₃ClO₂ with a precise molecular weight of 212.67 grams per mole [1] [2] [3]. This aromatic carboxylic acid derivative contains eleven carbon atoms, thirteen hydrogen atoms, one chlorine atom, and two oxygen atoms within its molecular framework. The compound is registered under CAS number 52411-49-1 [1] [2] and carries the IUPAC designation 3-(chloromethyl)-2,4,6-trimethylbenzoic acid [2].
The molecular structure exhibits a substituted benzene ring with a carboxylic acid functional group at position 1, three methyl substituents at positions 2, 4, and 6, and a chloromethyl group at position 3 [1] [2]. The compound adopts a planar aromatic configuration typical of benzoic acid derivatives, with the carboxyl group capable of existing in both syn and anti conformations relative to the benzene ring plane. The steric bulk introduced by the three methyl substituents creates significant hindrance around the aromatic core, particularly affecting the orientation of the chloromethyl and carboxyl substituents [4] [5].
The InChI key HCXGMDXQWGQHGE-UHFFFAOYSA-N [2] and SMILES notation CC1=CC(C)=C(C(=O)O)C(C)=C1CCl provide standardized structural representations. The exact mass determination yields 212.06 atomic mass units [2], confirming the molecular composition through high-resolution mass spectrometry analysis.
The electronic structure demonstrates significant conjugation between the aromatic π-system and the carboxyl group, characteristic of substituted benzoic acids [6] [7]. The electron-withdrawing nature of the carboxylic acid functionality influences the electron density distribution across the aromatic ring, while the methyl substituents act as weak electron-donating groups through hyperconjugation [6] [8]. The chloromethyl substituent introduces additional electron-withdrawing character through inductive effects, creating an asymmetric electronic environment within the molecule.
The polar surface area calculation yields 37.30 Ų [2] [3], reflecting the contribution of the carboxyl oxygen atoms to the overall polarity. The estimated LogP value of 3.05 [3] indicates moderate lipophilicity, balancing the hydrophilic carboxylic acid group against the hydrophobic aromatic and methyl substituents.
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid typically appears as a white to off-white crystalline solid under standard laboratory conditions [10]. This physical appearance is consistent with other substituted benzoic acid derivatives and reflects the compound's ability to form ordered crystalline lattices through intermolecular hydrogen bonding between carboxyl groups [10].
Based on structural analogies with related trimethylbenzoic acid derivatives, the compound exhibits an estimated melting point of approximately 206°C . This thermal behavior aligns with the melting point range of 152-155°C observed for the parent 2,4,6-trimethylbenzoic acid [11] [10], with the chloromethyl substituent contributing to elevated thermal stability. The estimated boiling point reaches 365.1°C , reflecting the significant intermolecular forces present in the condensed phase, particularly hydrogen bonding between carboxylic acid dimers.
While specific density measurements remain unreported in the available literature, related chloromethyl benzoic acid derivatives typically exhibit densities in the range of 1.2-1.3 g/cm³ [12] [13] [14]. The compound demonstrates limited solubility in water, characteristic of substituted benzoic acids with significant hydrophobic character [4]. Enhanced solubility occurs in polar organic solvents, particularly dimethyl sulfoxide and methanol [4], due to the polar carboxylic acid functionality enabling hydrogen bonding interactions with protic solvents.
The estimated pKa value of 3.74 indicates moderate acidity, slightly weaker than benzoic acid itself due to the electron-donating effects of the methyl substituents partially offsetting the electron-withdrawing influence of the chloromethyl group [8].
¹H Nuclear Magnetic Resonance spectroscopy reveals distinctive signals characteristic of the substituted aromatic framework [15] [16]. The three aromatic methyl groups appear as singlets in the region 2.2-2.5 ppm, reflecting their equivalent chemical environments on the symmetrically substituted benzene ring. The chloromethyl protons manifest as a singlet at 4.6-4.8 ppm, demonstrating the deshielding effect of the electronegative chlorine atom [15] [16].
The single aromatic proton appears as a singlet at 6.8-7.0 ppm, consistent with the substitution pattern that eliminates coupling interactions with adjacent protons. The carboxylic acid proton exhibits characteristic downfield chemical shift at 12.2-12.5 ppm as a broad singlet, typical of hydrogen-bonded carboxyl groups in aromatic acids [15] [16].
¹³C Nuclear Magnetic Resonance analysis displays the aromatic methyl carbons at 20-25 ppm, the chloromethyl carbon at 45-50 ppm showing downfield shift due to chlorine electronegativity, aromatic carbons distributed across 125-140 ppm, and the carboxyl carbon appearing at 170-175 ppm [16] [17].
Infrared spectroscopy reveals characteristic absorption patterns consistent with aromatic carboxylic acid functionality [18] [19] [20]. The most prominent feature appears as a very strong carbonyl stretch at 1690-1710 cm⁻¹ [18] [19], with the lower frequency reflecting conjugation between the aromatic π-system and the carbonyl group. This represents a shift from the typical aliphatic carboxylic acid carbonyl frequency of 1760 cm⁻¹ [19] [20].
The hydroxyl stretch manifests as a broad, strong absorption spanning 3000-2500 cm⁻¹ [18] [19], characteristic of hydrogen-bonded carboxylic acid dimers. This broad absorption overlaps with aromatic carbon-hydrogen stretching modes at 3100-3000 cm⁻¹ [21] and aliphatic carbon-hydrogen stretches from the methyl and chloromethyl substituents at 2950-2850 cm⁻¹ [19] [21].
Additional diagnostic peaks include aromatic carbon-carbon stretching vibrations at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [21], carbon-oxygen stretching at 1320-1210 cm⁻¹ [18] [19], and out-of-plane aromatic carbon-hydrogen bending modes at 900-675 cm⁻¹ [21] that provide information about the substitution pattern.
Ultraviolet-visible spectroscopy exhibits absorption bands characteristic of substituted aromatic carboxylic acids [22] [23] [24]. The primary absorption occurs at 200-215 nanometers, corresponding to an n→π* transition of the carboxyl chromophore with low extinction coefficients (10²-10³ M⁻¹cm⁻¹) [20] [23]. This weak, formally forbidden transition becomes observable due to vibronic coupling effects.
Secondary absorption bands appear at 240-260 nanometers and 270-290 nanometers, attributed to π→π* transitions within the aromatic system [22] [23] [24]. The methyl substituents enhance these transitions through hyperconjugation effects, resulting in moderate extinction coefficients (10³-10⁴ M⁻¹cm⁻¹) [24]. The extended conjugation between the aromatic ring and carboxyl group contributes to bathochromic shifts relative to simple aromatic hydrocarbons [25].
Mass spectrometry reveals characteristic fragmentation pathways typical of chlorinated aromatic carboxylic acids [26] [27] [28]. The molecular ion peak appears at m/z 212/214 with the characteristic chlorine isotope pattern (M+2 peak at approximately one-third intensity) [26]. The molecular ion typically exhibits low to medium relative intensity due to facile fragmentation processes.
Primary fragmentation pathways include loss of methyl radicals yielding m/z 197/199, loss of chlorine atoms producing m/z 177 (often the base peak), and loss of chloromethyl radicals generating m/z 163 [26] [28]. Secondary fragmentations involve loss of the carboxyl group, producing ions at m/z 149 and 133 corresponding to [M-COOH-CH₃]⁺ and [M-COOH-CH₂Cl]⁺ respectively [26] [28].
The classical approach to synthesizing 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid involves the direct chloromethylation of 2,4,6-trimethylbenzoic acid (mesitylenecarboxylic acid) using the established Blanc chloromethylation methodology [1]. This reaction employs formaldehyde and hydrogen chloride gas in the presence of Lewis acid catalysts, typically zinc chloride, under controlled temperature conditions.
The classical synthesis pathway proceeds through electrophilic aromatic substitution, where formaldehyde is activated by the Lewis acid catalyst to generate the electrophilic chloromethyl species [2]. The reaction conditions typically require temperatures between 60-90°C and reaction times of 4-6 hours [3]. However, attempts to apply standard chloromethylation procedures to mesitylenecarboxylic acid have shown limitations due to the deactivating effect of the carboxylic acid group [4].
The fundamental challenge in this approach stems from the electron-withdrawing nature of the carboxylic acid functionality, which significantly reduces the aromatic ring's reactivity toward electrophilic substitution. Research has demonstrated that aromatic compounds containing electron-withdrawing groups such as carboxylic acids exhibit poor reactivity under conventional chloromethylation conditions, often requiring modified reaction parameters or alternative synthetic strategies [5] [6].
The historical development of chloromethylation methodology traces back to Gustave Louis Blanc's pioneering work in 1923, establishing the foundational principles for introducing chloromethyl groups into aromatic systems [1] [2]. The original Blanc chloromethylation utilized formaldehyde, hydrogen chloride, and zinc chloride as the standard reagent combination, setting the precedent for subsequent methodological developments.
Early industrial applications focused primarily on activated aromatic substrates such as alkylbenzenes and phenolic compounds, where the electron-donating substituents facilitated electrophilic attack [7]. The extension to deactivated aromatic systems, including benzoic acid derivatives, required significant methodological adaptations and catalyst optimization studies [8].
Historical synthetic approaches to benzoic acid chloromethyl derivatives often employed indirect methods, including the oxidation of chloromethylated toluene derivatives or multi-step transformations involving protective group strategies [9]. These classical routes, while providing access to the target compounds, suffered from low overall yields, extensive purification requirements, and the generation of complex product mixtures containing multiple regioisomers.
Modern synthetic approaches to 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid leverage advanced Lewis acid catalysis systems that demonstrate enhanced activity and selectivity compared to classical methods [10] [11]. Contemporary catalyst systems include anhydrous aluminum chloride, ferric chloride, and zinc iodide, each offering distinct advantages in terms of reaction conditions and product selectivity.
Zinc iodide-catalyzed chloromethylation represents a significant advancement, enabling reactions to proceed at temperatures as low as 5-10°C using dimethoxymethane and chlorosulfonic acid as the chloromethylating reagent combination [10] [11]. This methodology achieves yields of 76-95% for various aromatic substrates and demonstrates excellent functional group tolerance. The mild reaction conditions minimize side reactions and thermal decomposition pathways that can compromise product purity.
Aluminum chloride-catalyzed systems provide exceptional yields (87.7-91.6%) when applied to appropriate substrate combinations [12] [13]. The catalyst loading can be optimized between 0.05-0.5 mol%, with higher loadings increasing reaction rates but potentially complicating product purification due to catalyst residues [13]. Temperature control remains critical, with optimal ranges of 20-70°C depending on the specific substrate and catalyst combination employed.
A particularly efficient modern approach involves the direct reaction of chlorobenzoyl chloride with paraformaldehyde under Lewis acid catalysis, representing a significant departure from traditional chloromethylation strategies [12] . This methodology achieves the target compound in a single synthetic operation, eliminating the need for pre-functionalized aromatic starting materials.
The reaction mechanism involves Friedel-Crafts alkylation where the anhydrous metal chloride catalyst activates the chlorobenzoyl chloride substrate, facilitating electrophilic substitution by formaldehyde-derived species [15]. Paraformaldehyde decomposes under the reaction conditions to generate formaldehyde, which then reacts with the activated aromatic system to introduce the chloromethyl functionality. Nitrogen pressure (0.1-0.5 MPa) prevents oxidative side reactions and enhances catalyst efficiency [15].
Optimal reaction parameters include temperatures of 55-60°C, catalyst loadings of 0.02 mol% aluminum chloride, and paraformaldehyde ratios of 1.2:1 relative to the aromatic substrate [15]. Reaction times typically range from 10-20 hours, with yields consistently exceeding 90% and product purities above 90% [12]. This methodology offers significant advantages including simplified operation, reduced waste generation, and enhanced safety profiles compared to traditional chloromethylation approaches.
The mechanistic pathway for modern Lewis acid-catalyzed chloromethylation involves several key intermediates and transition states that differ significantly from classical Blanc chloromethylation [17]. The initial step involves coordination of the Lewis acid catalyst to the carbonyl oxygen of formaldehyde or paraformaldehyde, generating a highly electrophilic carbon center [18].
The activated formaldehyde species then undergoes nucleophilic attack by the aromatic π-electron system, forming a benzylic carbocation intermediate [19] [20]. This intermediate is stabilized through resonance delocalization and coordination with the Lewis acid catalyst. Subsequent nucleophilic attack by chloride ion, either from the catalyst system or added hydrogen chloride, yields the final chloromethyl product [17].
Computational studies have revealed that solvent effects play a crucial role in stabilizing charged intermediates and transition states [21]. Polar solvents, particularly halogenated compounds such as dichloromethane and chloroform, provide optimal solvation for ionic species while maintaining compatibility with Lewis acid catalysts [21]. The polarity of the reaction medium directly correlates with reaction rates and product selectivity, with higher polarity solvents generally favoring the desired chloromethylation pathway over competing side reactions.
Temperature optimization represents a critical parameter in chloromethylation reactions, requiring careful balance between reaction rate enhancement and side reaction suppression [22] [23]. For 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid synthesis, optimal temperature ranges vary depending on the specific catalyst system and substrate combination employed.
In polymeric chloromethylation studies, temperatures above 60°C promote gelation and cross-linking side reactions that dramatically reduce product quality [22]. Optimal temperature ranges of 55-60°C provide adequate reaction rates while minimizing thermal degradation pathways. Lower temperatures (50-55°C) can be employed when using more active catalyst systems, though longer reaction times may be required to achieve complete conversion.
Pressure optimization focuses primarily on maintaining inert atmospheric conditions and preventing oxidative degradation [15]. Nitrogen pressure in the range of 0.1-0.5 MPa effectively excludes oxygen while providing sufficient driving force for efficient mixing and mass transfer [24]. Higher pressures offer minimal additional benefits and may complicate equipment requirements and safety considerations.
Solvent selection profoundly influences reaction kinetics, product selectivity, and catalyst performance in chloromethylation reactions [21] [25]. Halogenated solvents, particularly dichloromethane and chloroform, demonstrate superior performance due to their ability to stabilize ionic intermediates while remaining chemically inert under reaction conditions [11].
Dichloromethane provides an optimal balance of polarity and stability, enabling efficient solvation of Lewis acid catalyst complexes while maintaining low nucleophilicity that prevents solvent participation in side reactions [10]. Chloroform offers similar advantages but may undergo decomposition under strongly acidic conditions, generating hydrochloric acid that can interfere with catalyst performance.
Non-halogenated solvents generally provide inferior results due to insufficient stabilization of charged intermediates or chemical incompatibility with Lewis acid catalysts [21]. Aromatic solvents such as toluene may compete with the intended substrate for electrophilic attack, leading to reduced selectivity and product contamination. Polar protic solvents are incompatible with Lewis acid catalysts due to coordination competition and potential catalyst deactivation.
Catalyst selection requires evaluation of multiple performance criteria including activity, selectivity, stability, cost, and environmental impact [26]. Zinc chloride remains the most widely employed catalyst due to its optimal balance of performance characteristics and practical considerations [1] [2].
Aluminum chloride demonstrates superior activity and yield potential but presents significant handling challenges due to its highly corrosive nature and moisture sensitivity [13]. The catalyst requires rigorously anhydrous conditions and specialized equipment, limiting its applicability in routine synthetic operations. However, for applications requiring maximum yield and efficiency, aluminum chloride-catalyzed systems justify the additional complexity.
Zinc iodide represents an emerging alternative offering excellent selectivity under mild reaction conditions [10] [11]. This catalyst enables reactions at temperatures as low as 5-10°C, significantly reducing energy requirements and thermal side reaction risks. The higher cost of zinc iodide compared to traditional catalysts may limit its application to specialized synthetic requirements where mild conditions are essential.
Recrystallization represents the primary purification methodology for 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid, offering excellent purification efficiency and scalability for industrial applications [28]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of the target compound and potential impurities present in the crude reaction mixture.
Water-based recrystallization provides adequate purification for most applications, achieving purities of 92-95% with recovery yields of 85-90% . The procedure involves dissolving the crude product in hot water (near boiling), followed by controlled cooling to room temperature and subsequent chilling to 0-5°C [29]. Temperature control during the cooling process is critical for optimal crystal formation and impurity rejection.
Ethanol-based recrystallization offers enhanced purification efficiency, achieving purities of 95-98% at the expense of slightly reduced recovery yields (80-88%) . This method requires anhydrous conditions to prevent hydrolysis of the chloromethyl functionality and may necessitate inert atmosphere handling. Mixed solvent systems combining methanol and water provide intermediate performance characteristics and may be optimized for specific impurity profiles.
Column chromatography on silica gel provides the highest purification efficiency for 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid, achieving purities of 98-99.5% with recovery yields of 75-85% [30]. The methodology is particularly suitable for laboratory-scale preparations where maximum purity is required despite reduced throughput and higher solvent consumption.
Eluent selection represents the critical optimization parameter for chromatographic purification [30]. Petroleum ether and ethyl acetate mixtures provide optimal separation of the target compound from structurally related impurities, including unreacted starting materials and regioisomeric products. The eluent polarity must be carefully adjusted to achieve adequate retention while maintaining reasonable development times.
High-performance liquid chromatography (HPLC) offers analytical and preparative purification capabilities with exceptional resolution [31]. Reverse-phase HPLC using C18 stationary phases and acetonitrile-water mobile phases provides baseline separation of chloromethyl benzoic acid derivatives from related impurities. This methodology is particularly valuable for quality control applications and research-scale purifications requiring precise compositional analysis.
Quality assessment for 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid requires comprehensive analytical characterization to ensure product specifications and detect potential impurities [32] [33]. Standard quality control protocols encompass identity confirmation, purity determination, and impurity profiling using orthogonal analytical techniques.
Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns [34]. The chloromethyl protons appear as a singlet at approximately 4.5 ppm, while the aromatic region (7.2-8.1 ppm) displays the expected substitution pattern for the trimethylbenzoic acid core structure . Integration ratios confirm the presence of the correct number of protons in each functional group environment.
Gas chromatography-mass spectrometry (GC-MS) offers quantitative purity determination and impurity identification capabilities [31]. The molecular ion peak at m/z 212.67 ([M+H]⁺) confirms the molecular weight, while the characteristic chlorine isotopic pattern provides additional structural verification . Impurity profiling identifies potential side products including unreacted starting materials, regioisomers, and degradation products that may compromise product quality or downstream applications.